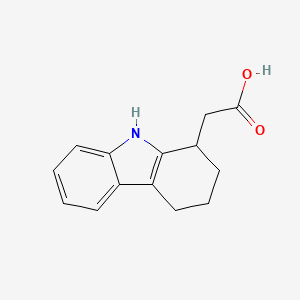

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.

Substitution: Substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product and the nature of the substituents.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as butyrylcholinesterase (BChE), which plays a role in the breakdown of neurotransmitters . This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-tetrahydrocarbazole: A similar compound with a slightly different structure, known for its use in organic synthesis.

1,2,3,9-tetrahydro-4(H)-carbazol-4-one:

Uniqueness

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is unique due to its specific acetic acid functional group attached to the carbazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a tetrahydrocarbazole moiety linked to an acetic acid group. Its molecular formula is C14H15NO2, and it is classified under CAS number 10523-60-1. The compound is synthesized typically through reactions involving substituted phenylhydrazines and cyclohexanone, following methods like Fischer indole synthesis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Notably, it acts as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in mediating allergic responses and inflammation. By inhibiting this receptor, this compound may help in the treatment of conditions such as asthma and allergic rhinitis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : By blocking the CRTH2 receptor, the compound can reduce the migration and activation of Th2 cells and eosinophils involved in allergic responses.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity against various cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : There is evidence suggesting that derivatives of carbazole compounds can inhibit butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's .

Research Findings

A review of literature reveals various studies highlighting the biological activities of this compound:

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Asthma Management : In clinical settings where traditional treatments failed, patients receiving CRTH2 antagonists showed significant improvement in asthma symptoms.

- Cancer Treatment : Laboratory studies demonstrated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZZVAUBRCDMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.